molecular formula C14H21NO3 B3007029 Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate CAS No. 1431859-26-5

Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate

Cat. No.: B3007029
CAS No.: 1431859-26-5
M. Wt: 251.326
InChI Key: LOEFEKVNLXOQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.326. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activities

Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate, through its derivatives, has been explored for antitumor activities. For instance, the synthesis of (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate indicated anti-tumor effects in vitro (Wang Yuan-chao, 2011).

Amino Acid Ester Isocyanates

The compound has been used in the synthesis of amino acid ester isocyanates. A study explored the synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate, highlighting its relevance in chemical synthesis and potential medicinal applications (J. Tsai, Leo R. Takaoka, N. Powell, J. Nowick, 2003).

Novel N-(α-Bromoacyl)-α-amino Esters

Research on novel N-(α-bromoacyl)-α-amino esters involving methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate has been conducted. This study not only synthesized these compounds but also investigated their cytotoxicity, anti-inflammatory, and antibacterial activity, showing low cytotoxicity and the absence of antibacterial and anti-inflammatory activity in tested concentrations (D. Yancheva et al., 2015).

Asymmetric Syntheses of β-hydroxy-α-amino Acids

The compound has been instrumental in the asymmetric syntheses of β-hydroxy-α-amino acids. A study demonstrated the preparation of diastereoisomers of 2-amino-3-hydroxy-3-phenylpropanoic acid from enantiopure α-hydroxy-β-amino esters, indicating its significance in advanced organic synthesis (S. Davies et al., 2013).

Efficient Asymmetric Synthesis

Efficient asymmetric synthesis involving selectively-protected anti and syn, methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate was reported, showcasing its utility in creating complex organic molecules (Sang-Hyeup Lee et al., 2001).

Novel Multifunctional Hydroxypyridinone Derivatives

Exploring its potential in food preservation, a study investigated novel hydroxypyridinone derivatives containing the compound for their antimicrobial and antioxidant activities, highlighting its application in extending the shelf life of shrimp (Xiao-yan Dai et al., 2016).

Properties

IUPAC Name

methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,10-16)15-12(13(17)18-3)9-11-7-5-4-6-8-11/h4-8,12,15-16H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEFEKVNLXOQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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